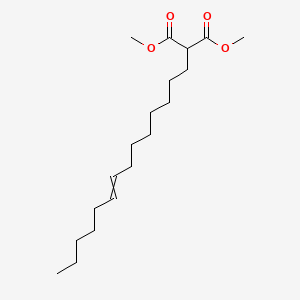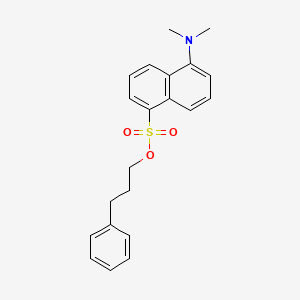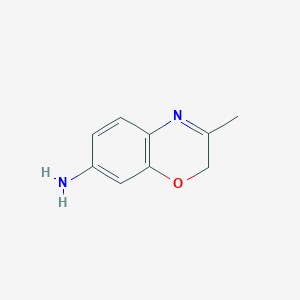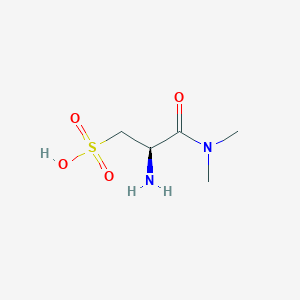![molecular formula C16H28O2Si B12586014 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol CAS No. 473595-51-6](/img/structure/B12586014.png)
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a methyl group at the 2-position and a tri(propan-2-yl)silyl group at the 6-position, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol typically involves the reaction of 2-methylphenol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Tri(propan-2-yl)silyl chloridePyridine2-Methyl-6-[tri(propan-2-yl)silyl]oxyphenol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the silyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylphenol: Lacks the silyl group, making it less lipophilic.
6-{[Tri(propan-2-yl)silyl]oxy}phenol: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylphenol: Lacks the silyl group, resulting in different chemical and physical properties.
Uniqueness
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is unique due to the presence of both the methyl and silyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
473595-51-6 |
|---|---|
Fórmula molecular |
C16H28O2Si |
Peso molecular |
280.48 g/mol |
Nombre IUPAC |
2-methyl-6-tri(propan-2-yl)silyloxyphenol |
InChI |
InChI=1S/C16H28O2Si/c1-11(2)19(12(3)4,13(5)6)18-15-10-8-9-14(7)16(15)17/h8-13,17H,1-7H3 |
Clave InChI |
XKZCWTNZDUUSRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)




![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)


